![molecular formula C19H14F2N6OS B2431767 N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863457-67-4](/img/structure/B2431767.png)
N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H14F2N6OS and its molecular weight is 412.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential Antiasthma Agents
Compounds with a triazolopyrimidine core have been investigated for their mediator release inhibiting properties, which could be relevant in the context of asthma treatment. The study by Medwid et al. (1990) focused on 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, showcasing their preparation and identification as active compounds in human basophil histamine release assays. This suggests that similar structures might be explored for their anti-inflammatory or immunomodulatory properties, potentially offering a pathway to new asthma therapies (Medwid et al., 1990).
A2A Adenosine Receptor Antagonists
Derivatives of triazolopyrimidines, such as those studied by Kumar et al. (2011), have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor. This receptor is implicated in various physiological processes, including neurodegenerative diseases, making these compounds of interest for developing treatments for conditions like Parkinson's disease and perhaps extending to cognitive enhancement or mood disorders (Kumar et al., 2011).
Anticancer Applications
Research on triazolopyrimidines, such as the work by Zhang et al. (2007), has uncovered a unique mechanism of action involving tubulin inhibition, distinct from that of paclitaxel, and the ability to overcome multidrug resistance. These findings point to a promising avenue for cancer therapy development, particularly for tumors resistant to current treatments. The structural modifications and SAR (Structure-Activity Relationship) studies provide a blueprint for designing new anticancer agents with enhanced efficacy and reduced toxicity (Zhang et al., 2007).
PI3K Inhibitors for Cancer Treatment
Modifications of the triazolopyrimidine structure to include alkylurea moieties have led to potent PI3K inhibitors with significant anticancer effects and reduced toxicity, as demonstrated by Wang et al. (2015). These compounds exhibited potent antiproliferative activities against various human cancer cell lines, suggesting their utility in developing new cancer therapies with targeted action against the PI3K signaling pathway, which is crucial in many cancers (Wang et al., 2015).
Antimicrobial and Antifungal Agents
The structural framework of triazolopyrimidines has been explored for antimicrobial and antifungal applications, indicating the versatility of this core structure in addressing a range of pathogenic challenges. Compounds synthesized with this core have shown promising activities against a broad spectrum of microorganisms, underscoring the potential for developing new antibiotics or fungicides to combat resistant strains of bacteria and fungi (Farghaly & Hassaneen, 2013).
Mecanismo De Acción
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit lsd1 and USP28 . LSD1 is a lysine-specific demethylase, and its overexpression has been linked to the progression of certain human malignant tumors . USP28 is a deubiquitinating enzyme involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
One study suggests that a similar compound binds reversibly to usp28, directly affecting its protein levels . This interaction could potentially inhibit the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Biochemical Pathways
LSD1 is involved in the regulation of gene expression through histone modification, while USP28 is implicated in the DNA damage response pathway and cell cycle regulation .
Result of Action
A similar compound was found to inhibit the proliferation and cell cycle at the s phase, and suppress the emt progression in gastric cancer cell lines . These effects are likely due to the compound’s interaction with its target, USP28 .
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6OS/c20-13-7-5-12(6-8-13)9-27-18-17(25-26-27)19(23-11-22-18)29-10-16(28)24-15-4-2-1-3-14(15)21/h1-8,11H,9-10H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBOOPZJVMTLEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.